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CAS No.: 257892-33-4

Cat. No.: S519878

The table below summarizes the core quantitative data from early studies on AWD 12-281 [1].

Parameter Description / Value

Full Chemical Name N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-
glyoxylic acid amide

Target Phosphodiesterase 4 (PDE4) isoenzyme
PDEA4 Inhibition (ICso) 9.7 nM
Selectivity Highly selective for PDE4; low affinity for the high-affinity rolipram-

binding site (HARBS)

Key Anti-inflammatory Suppression of cytokine production (TNF-a, IL-2, IL-4, IL-5)

Effects

ECso in PBMCs 46 - 121 nM (across different cytokines)

ECso in Nasal Polyps 111 nM (for TNF-a release)

ECso in Diluted Whole 934 nM (for TNF-a release)

Blood

Notable Property High plasma protein binding (suggested by reduced potency in whole
blood)
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Parameter Description / Value

Developmental Status Discontinued after Phase Il clinical trials (circa 2006) due to poor efficacy

[2]

Anti-inflammatory Efficacy in Cell Assays

AWD 12-281 demonstrated potent anti-inflammatory effects by suppressing the production of multiple
cytokines in various human cell preparations [1]. The following table details the half-maximum inhibition

values (ECso).

. . ECso of AWD
Cell Preparation | Assay Stimulus Measured Output
12-281
Peripheral Blood Mononuclear Phytohemagglutinin Interleukin-2 (IL-2) 65 nM
Cells (PBMCs) (PHA)
PBMCs Concanavalin A (Con Interleukin-5 (IL-5) 46 nM
A)
PBMCs Anti-CD3 / Anti-CD28 Interleukin-5 (IL-5) 121 nM
PBMCs Anti-CD3 / Anti-CD28 Interleukin-4 (IL-4) 60 nM
PBMCs Lipopolysaccharide Tumor Necrosis Factor- 74 nM
(LPS) alpha (TNF-a)
Dispersed Nasal Polyp Cells Lipopolysaccharide Tumor Necrosis Factor- 111 nM
(LPS) alpha (TNF-a)
Diluted Whole Blood Lipopolysaccharide Tumor Necrosis Factor- 934 nM
(LPS) alpha (TNF-a)

Detailed Experimental Protocols
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Here are the methodologies for key experiments that established the anti-inflammatory profile of AWD 12-
281 [1].

¢ 1. Cell Preparations

o Peripheral Blood Mononuclear Cells (PBMCs): Isolated from human blood using standard
density gradient centrifugation.

o Diluted Whole Blood: Human blood was diluted in culture medium.

o Human Nasal Polyp Cells: Nasal polyps were obtained from patients with polyposis during
surgical resection. Tissues were dispersed to create a cell suspension.

¢ 2. Cell Stimulation and Cytokine Measurement

o Cells were stimulated with various agents to induce cytokine production.

o PBMCs were stimulated with PHA, Con A, anti-CD3/anti-CD28, or LPS.

o Nasal polyp cells and diluted whole blood were stimulated with LPS.

o Following an incubation period, the release of specific cytokines (TNF-a, IL-2, IL-4, IL-5) into
the supernatant was quantified. The study likely used standard immunoassays like ELISA.

o The ECso value (concentration that produces half-maximum inhibition of cytokine release) for
AWD 12-281 was calculated from the dose-response curves.

e 3. PDE4 Enzyme Inhibition Assay

o The inhibitory potency (ICso) of AWD 12-281 on the PDE4 enzyme was determined using a
radioactive two-step procedure.

o The enzyme preparation was incubated with AWD 12-281 and a substrate containing [3H]-
CAMP.

o The reaction was stopped by boiling, and the unreacted [2H]-cCAMP was removed using a resin.

o The hydrolyzed product in the supernatant was quantified using liquid scintillation counting to
determine PDE4 activity.

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of AWD 12-281 and the experimental workflow used

to validate it.
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Molecular Mechanism Experimental Workflow & Effects

Cell Source
(PBMCs, Whole Blood, Nasal Polyps)

Activates

Activated PKA
5'-AMP (Inactive)

Hydrolyzes \ Inhibits

Inflammatory Stimulus
(LPS, PHA, Con A, anti-CD3/28)

:
:

PDE4 Enzyme

Inhibition of
Inflammation

Cytokine Measurement
(TNF-a, IL-2, IL-4, IL-5)

Result: Dose-dependent
Suppression of Cytokines

Click to download full resolution via product page

AWD 12-281 inhibits PDE4, preventing cAMP breakdown. Elevated cAMP activates PKA, leading to anti-

inflammatory effects, which were measured in various cell assays.

Development Context and Rationale

AWD 12-281 was optimized for inhaled administration, aiming to deliver the drug directly to the lungs
while minimizing systemic exposure and the side effects (like nausea and emesis) commonly associated with
oral PDE4 inhibitors [2]. Its low affinity for the high-affinity rolipram-binding site (HARBS) was considered

a positive feature, as engagement with this site was historically linked to adverse effects [1] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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